molecular formula C18H20O3 B184690 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol CAS No. 5684-12-8

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol

Katalognummer: B184690
CAS-Nummer: 5684-12-8
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: HMYBVYBHZVQZNH-FUHWJXTLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is an organic compound with the molecular formula C13H22N2O2. It is a phenolic compound characterized by the presence of two dimethylamino groups and a methoxy group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2,6-dimethylphenol, formaldehyde, dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic group can donate hydrogen atoms, acting as an antioxidant. Additionally, the dimethylamino groups can interact with biological macromolecules, influencing their function and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar structure with tert-butyl groups instead of dimethylamino groups.

    2,6-Di-tert-butyl-4-methoxyphenol: Lacks the dimethylamino groups but has similar antioxidant properties.

Uniqueness

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

5684-12-8

Molekularformel

C18H20O3

Molekulargewicht

284.3 g/mol

IUPAC-Name

(1S,2R)-1-ethyl-7-hydroxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid

InChI

InChI=1S/C18H20O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h4-7,10,16,19H,3,8-9H2,1-2H3,(H,20,21)/t16-,18+/m0/s1

InChI-Schlüssel

HMYBVYBHZVQZNH-FUHWJXTLSA-N

SMILES

CN(C)CC1=CC(=CC(=C1O)CN(C)C)OC

Isomerische SMILES

CC[C@H]1C2=C(CC[C@@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O

Kanonische SMILES

CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.